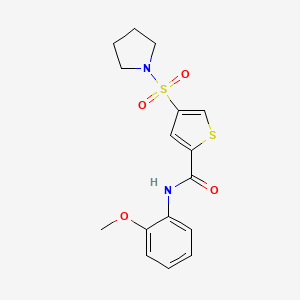

N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of compounds related to "N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" involves complex chemical reactions and multi-step processes, including nucleophilic substitution reactions and ester hydrolysis. For instance, a high yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, indicating the intricate steps involved in synthesizing similar compounds (Zhou et al., 2021).

Molecular Structure Analysis The molecular structure and conformation of related compounds have been studied using X-ray analysis and semi-empirical quantum mechanical calculations, revealing planar configurations and significant intermolecular hydrogen bonding forming one-dimensional chains. These structural insights highlight the complex nature of these compounds (Banerjee et al., 2002).

Chemical Reactions and Properties Chemical reactions involving "N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" and similar compounds often involve cyclodesulfurization and the formation of amides and enamines from acetylenic sulfones and beta-gamma chloroamines, showcasing the compounds' reactivity and potential for creating diverse molecular structures (Buggle et al., 1978).

Physical Properties Analysis The physical properties of compounds related to "N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide" are characterized by their crystalline structures, which are determined by X-ray diffraction studies. These analyses provide insights into the compounds' stability and conformation, essential for understanding their behavior in various conditions (Pedroso et al., 2020).

Chemical Properties Analysis The chemical properties of these compounds, including their reactivity and interaction with biological systems, are influenced by their molecular structure. For example, their ability to form hydrogen bonds and interact with biological receptors can significantly impact their pharmacological activities, highlighting the importance of detailed chemical property analysis (Rawe et al., 2006).

Aplicaciones Científicas De Investigación

Crystal Structure and Conformation

The crystal structure and molecular conformation of related compounds have been extensively studied. For example, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, which shares a similar structural motif, was examined through X-ray analysis and AM1 molecular orbital methods. This research provides valuable insights into the compound's crystal structure, consisting of a planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety, highlighting the importance of intermolecular hydrogen bonding in forming one-dimensional chains (Surajit Banerjee et al., 2002).

Pharmacological Characterization

Another area of application is in pharmacology, where compounds with similar structures have been characterized for their potential therapeutic uses. For instance, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine was identified as a novel κ-opioid receptor antagonist with high affinity and selectivity, showing potential for treating depression and addiction disorders (S. Grimwood et al., 2011).

Antimicrobial Activity

Thiophene-3-carboxamide derivatives, with structural similarities to N-(2-methoxyphenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, have been studied for their antibacterial and antifungal activities. These compounds, such as 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, demonstrate significant antimicrobial properties, opening avenues for developing new therapeutic agents (Vasu et al., 2005).

Propiedades

IUPAC Name |

N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-22-14-7-3-2-6-13(14)17-16(19)15-10-12(11-23-15)24(20,21)18-8-4-5-9-18/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHYEJNQAYLTNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)

![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)

![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)

![N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5552760.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B5552773.png)

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)